molecular formula C5H8ClNS B14699261 Pyrrolidine-1-carbothioyl chloride CAS No. 19009-42-8

Pyrrolidine-1-carbothioyl chloride

Cat. No.: B14699261
CAS No.: 19009-42-8
M. Wt: 149.64 g/mol
InChI Key: DVBNKOCFSACJNH-UHFFFAOYSA-N
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Description

Pyrrolidine-1-carbothioyl chloride is a chemical compound with the molecular formula C5H8ClNS. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidine-1-carbothioyl chloride can be synthesized through the reaction of pyrrolidine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The general reaction is as follows:

Pyrrolidine+ThiophosgenePyrrolidine-1-carbothioyl chloride+Hydrogen chloride\text{Pyrrolidine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} Pyrrolidine+Thiophosgene→Pyrrolidine-1-carbothioyl chloride+Hydrogen chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine-1-carbothioyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and thiocarbamides.

    Hydrolysis: In the presence of water, it hydrolyzes to form pyrrolidine and carbonyl sulfide.

    Reduction: It can be reduced to pyrrolidine-1-carbothioyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, tetrahydrofuran

    Reducing Agents: Lithium aluminum hydride

Major Products

    Thiocarbamates: Formed from the reaction with alcohols

    Thiocarbamides: Formed from the reaction with amines

    Pyrrolidine-1-carbothioyl hydride: Formed from reduction reactions

Scientific Research Applications

Pyrrolidine-1-carbothioyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of pyrrolidine-1-carbothioyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of new chemical bonds. This reactivity is crucial for its role in various synthetic processes.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-1-carbonyl chloride
  • Pyrrolidine-1-carbamoyl chloride
  • Pyrrolidine-1-thiocarbonyl chloride

Uniqueness

Pyrrolidine-1-carbothioyl chloride is unique due to the presence of the thiocarbonyl group, which imparts distinct reactivity compared to its carbonyl and carbamoyl counterparts. This makes it particularly useful in the synthesis of sulfur-containing compounds.

Properties

CAS No.

19009-42-8

Molecular Formula

C5H8ClNS

Molecular Weight

149.64 g/mol

IUPAC Name

pyrrolidine-1-carbothioyl chloride

InChI

InChI=1S/C5H8ClNS/c6-5(8)7-3-1-2-4-7/h1-4H2

InChI Key

DVBNKOCFSACJNH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=S)Cl

Origin of Product

United States

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